molecular formula C9H8BrNO3 B3346565 2-Bromo-1-(3-nitrophenyl)propan-1-one CAS No. 1205-36-3

2-Bromo-1-(3-nitrophenyl)propan-1-one

Cat. No.: B3346565
CAS No.: 1205-36-3
M. Wt: 258.07 g/mol
InChI Key: GLYOZMXLYWQMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-nitrophenyl)propan-1-one, with the molecular formula C8H6BrNO3, is a versatile α-haloketone compound of significant interest in synthetic and medicinal chemistry research . This chemical serves as a valuable and highly reactive synthon (building block) for the preparation of compounds across various classes, particularly in combinatorial synthesis for the design of novel, highly effective pharmaceuticals . Its high reactivity stems from the carbonyl group adjacent to the bromine atom, making it a prime candidate for selective transformations and its use in the synthesis of functionalized carbo- and heterocyclic compounds . Researchers utilize this compound as a key intermediate to create molecules with a broad spectrum of bioresponses . The crystal structure of this compound and similar α-haloketones has been studied to understand intermolecular interactions, such as weak hydrogen bonds and π–π stacking, which contribute to the stability of its solid-state network . As a standard practice, the compound should be handled with appropriate safety precautions in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-6(10)9(12)7-3-2-4-8(5-7)11(13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYOZMXLYWQMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437593
Record name 2-bromo-1-(3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-36-3
Record name 2-bromo-1-(3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 1 3 Nitrophenyl Propan 1 One

Direct Bromination Pathways

Direct bromination of the α-carbon (the carbon atom adjacent to the carbonyl group) of a ketone is a common and effective method for producing α-bromoketones.

Halogenation of 1-(3-Nitrophenyl)propan-1-one Precursors

The most direct route to 2-Bromo-1-(3-nitrophenyl)propan-1-one involves the α-halogenation of the precursor ketone, 1-(3-nitrophenyl)propan-1-one. This reaction typically proceeds via an acid-catalyzed mechanism. libretexts.org The presence of an acid catalyst facilitates the tautomerization of the ketone to its enol form. masterorganicchemistry.com This enol is the active nucleophile that attacks the electrophilic bromine (Br₂). libretexts.orgmasterorganicchemistry.com Subsequent deprotonation yields the final α-bromo ketone product. masterorganicchemistry.com

The reaction is generally carried out by treating the ketone with bromine (Br₂) in the presence of an acid catalyst such as hydrobromic acid (HBr) or acetic acid (AcOH). libretexts.orgmasterorganicchemistry.com N-Bromosuccinimide (NBS) can also be used as an alternative source of electrophilic bromine. masterorganicchemistry.com A study by Li and Xiang demonstrated the microwave-irradiated bromination of various aryl ketones using Br₂ in glacial acetic acid, which could be applicable to the synthesis of the title compound. nih.gov

Regioselective Bromination Strategies

Regioselectivity in the bromination of ketones is crucial, especially for unsymmetrical ketones. For 1-(3-nitrophenyl)propan-1-one, bromination should selectively occur at the C2 position of the propanone chain (the α-carbon bearing two hydrogens) rather than on the aromatic ring.

The acid-catalyzed halogenation of ketones favors substitution at the more substituted α-carbon because the formation of the more substituted enol tautomer is thermodynamically preferred. libretexts.org In the case of 1-(3-nitrophenyl)propan-1-one, the α-carbon on the ethyl side is the only enolizable position, thus ensuring high regioselectivity for the desired product under these conditions. The electron-withdrawing nitro group on the phenyl ring deactivates it towards electrophilic aromatic substitution, further preventing unwanted side reactions like ring bromination. nih.govresearchgate.net

Several methods have been developed to enhance regioselectivity and efficiency. For instance, the use of an ammonium (B1175870) bromide/oxone® system provides an environmentally safer method for the selective α-monobromination of aralkyl ketones at ambient temperature. researchgate.net This system has been shown to predominantly brominate at the less substituted α-position in unsymmetrical ketones. researchgate.net Another approach involves a phase-vanishing protocol using bromine, which separates the reactants and can improve selectivity. nih.gov

Method Brominating Agent Conditions Key Features
Acid-CatalyzedBr₂HBr or AcOHProceeds via enol intermediate. libretexts.orgmasterorganicchemistry.com
Microwave-AssistedBr₂Glacial HOAc, MW irradiationRapid reaction times. nih.gov
Oxidative BrominationNH₄Br / Oxone®Ambient temperatureEnvironmentally friendly, catalyst-free. researchgate.net
Phase-VanishingBr₂Fluorous/Organic/Aqueous phasesSeparates reactants to control reaction. nih.gov

Alternative Synthetic Routes to this compound

Besides direct bromination, other synthetic strategies can be employed, often involving the generation of a reactive intermediate like an enolate.

Enolate-Mediated Synthesis Approaches

Ketones can be deprotonated using a strong base to form an enolate, which is a potent nucleophile. The generation of a potassium enolate by treating a ketone with potassium hexamethyldisilazide (KHMDS), followed by reaction with an electrophilic bromine source like N-bromosuccinimide (NBS), is an effective method for α-monobromination. researchgate.net This approach offers a different pathway from the acid-catalyzed enol route and can be highly efficient. researchgate.net Another variation involves the formation of zinc enolates by the reduction of α-bromo ketones with zinc, which can then be used in further substitution reactions, although this is more relevant for derivatization rather than initial synthesis. acs.org

Indirect Functionalization and Derivatization Methods

Indirect methods can also lead to the desired product. One such strategy involves the synthesis of an α,β-unsaturated ketone followed by an addition reaction. For example, benzaldehyde (B42025) and acetophenone (B1666503) can undergo an aldol (B89426) condensation to form an α,β-unsaturated ketone, which then reacts with a halogen via an addition reaction to produce a dibromo-propanone intermediate. Subsequent elimination of hydrogen bromide can yield a bromo-alkene ketone. google.com While this example uses different starting materials, a similar logic could be applied by first creating an unsaturated precursor to 1-(3-nitrophenyl)propan-1-one.

Another indirect method involves the conversion of olefins directly into α-bromo ketones. This can be achieved using reagents like o-iodoxybenzoic acid (IBX) in the presence of tetraethylammonium (B1195904) bromide. organic-chemistry.org A related synthesis produces (Z)-1-aryl-3-bromo-3-nitroprop-2-en-1-ones from (E)-1-aryl-3-nitroprop-2-en-1-ones via a halogenation-dehydrohalogenation strategy, highlighting the functionalization of a pre-existing double bond. researchgate.net

Stereoselective Synthesis of this compound

The α-carbon of this compound is a stereocenter. Therefore, the synthesis can potentially yield a racemic mixture of (R) and (S) enantiomers. Standard acid-catalyzed bromination proceeds through a planar enol intermediate, which leads to the formation of a racemic mixture as the bromine can attack from either face of the plane with equal probability. libretexts.org

Achieving stereoselectivity in the synthesis of α-haloketones is a significant challenge. While specific methods for the stereoselective synthesis of this compound are not widely reported in the reviewed literature, general strategies for asymmetric α-halogenation of ketones exist. These often involve the use of chiral catalysts or auxiliaries that can direct the approach of the electrophilic bromine to one face of the enol or enolate intermediate. The development of such a stereoselective route for the title compound would represent a valuable advancement in its synthesis.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in chemical transformations. researchgate.netwikipedia.org This approach involves the temporary attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

While specific literature detailing the use of chiral auxiliaries for the synthesis of this compound is not prevalent, the general principles of this methodology can be applied. A common strategy involves the use of oxazolidinone auxiliaries, famously employed in Evans' asymmetric aldol reactions. wikipedia.org In a hypothetical application to the target molecule, 1-(3-nitrophenyl)propan-1-one would first be converted to an N-acyl oxazolidinone. The chiral environment provided by the auxiliary would then control the facial selectivity of the enolate, allowing for a diastereoselective bromination.

Another class of effective chiral auxiliaries includes those derived from pseudoephedrine. These auxiliaries have been shown to be versatile for asymmetric synthesis, particularly in alkylation reactions to form quaternary carbon centers. nih.gov The high crystallinity of amides derived from pseudoephenamine, a related auxiliary, facilitates purification by crystallization. nih.gov

The general workflow for a chiral auxiliary-mediated synthesis of this compound would involve:

Attachment of a suitable chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine derivative) to the propiophenone (B1677668) precursor.

Formation of the corresponding enolate under controlled conditions.

Diastereoselective bromination of the enolate using an electrophilic bromine source, such as N-bromosuccinimide (NBS).

Removal of the chiral auxiliary to yield the enantiomerically enriched this compound.

The success of this approach would heavily depend on the choice of the chiral auxiliary and the optimization of reaction conditions to achieve high diastereoselectivity in the bromination step.

Asymmetric Catalysis in Alpha-Bromination

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. nih.govrsc.orgrsc.org

The direct asymmetric α-bromination of 1-(3-nitrophenyl)propan-1-one can be envisioned using chiral amine catalysts. The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then reacts with an electrophilic bromine source, with the chiral catalyst controlling the stereochemical outcome of the C-Br bond formation.

Pioneering work in the field of organocatalytic asymmetric α-halogenation has demonstrated the feasibility of this approach for various ketones. nih.govrsc.org For instance, C2-symmetric imidazolidine (B613845) catalysts have been successfully employed for the α-bromination of ketones, achieving high enantiomeric excesses (up to 94% ee). nih.gov The reaction conditions, including the choice of catalyst, solvent, and brominating agent, are crucial for achieving high selectivity and yield. The presence of an electron-withdrawing group, such as the nitro group in the target molecule, can influence the electronic properties of the substrate and may require careful optimization of the catalytic system. Research has shown that aryl ketones bearing electron-withdrawing groups can be successfully halogenated, although sometimes with reduced yields compared to electron-rich substrates. nih.gov

A hypothetical organocatalytic approach for the synthesis of enantiomerically enriched this compound is outlined below:

StepDescription
1. Catalyst Selection A chiral amine catalyst, such as a derivative of proline or a Cinchona alkaloid, would be chosen.
2. Reaction Setup The substrate, 1-(3-nitrophenyl)propan-1-one, the chiral catalyst, and a suitable brominating agent (e.g., NBS) are combined in an appropriate solvent.
3. Enamine Formation The catalyst reacts with the ketone to form a transient chiral enamine intermediate.
4. Stereoselective Bromination The enamine reacts with the electrophilic bromine source, with the chiral catalyst directing the approach of the bromine atom to one face of the enamine.
5. Catalyst Regeneration The resulting iminium ion is hydrolyzed to release the chiral α-bromoketone and regenerate the catalyst.

The development of a successful catalytic system would require screening of various catalysts and reaction conditions to address the specific electronic and steric properties of 1-(3-nitrophenyl)propan-1-one.


Reactivity and Reaction Mechanisms of 2 Bromo 1 3 Nitrophenyl Propan 1 One

Nucleophilic Substitution Reactions at the Alpha-Carbon

The most characteristic reaction of α-haloketones is nucleophilic substitution at the α-carbon. nih.gov This carbon is highly electrophilic due to the inductive effects of both the adjacent carbonyl group and the bromine atom. These reactions are synthetically valuable for creating new carbon-carbon and carbon-heteroatom bonds.

2-Bromo-1-(3-nitrophenyl)propan-1-one is expected to readily undergo intermolecular nucleophilic substitution reactions with a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the α-carbon, displacing the bromide ion. up.ac.za The presence of the carbonyl group enhances the rate of these SN2 reactions compared to a typical secondary alkyl halide.

A range of nucleophiles can be employed, leading to diverse products. For instance, reactions with amines would yield α-aminoketones, while reaction with thiolates would produce α-thioketones. The reaction of α-bromoketones with arylzinc reagents, catalyzed by nickel complexes, provides a pathway to α-arylketones. nih.gov Computational studies on α-bromoacetophenone, a related structure, confirm that nucleophilic substitution reactions with nucleophiles like phenolate (B1203915) and acetate (B1210297) have low activation energies. up.ac.za

NucleophileExpected Product TypeReaction Conditions (General)
Amines (R-NH₂)α-AminoketoneAprotic solvent
Thiolates (R-S⁻)α-ThioketoneAprotic solvent
Azide (N₃⁻)α-AzidoketoneAprotic solvent
Arylzinc (ArZnX)α-ArylketoneNiCl₂·glyme/ligand catalyst nih.gov
Carboxylates (RCOO⁻)α-AcyloxyketoneAprotic solvent

The bifunctional nature of this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization. nih.gov If a nucleophilic center is present elsewhere in the molecule or introduced by reacting the ketone, it can attack the α-carbon to form a ring.

One of the most well-known applications of α-haloketones in heterocycle synthesis is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide. An analogous intramolecular process could involve a substrate derived from this compound that contains a tethered thioamide or a similar nucleophilic group. For example, a reaction could be designed where the nitro group is first reduced to an amine, which could then act as an internal nucleophile. Another strategy involves the reaction of 2-(gem-dibromovinyl)anilines, which cyclize to form 2-bromoindoles, showcasing a transition-metal-free intramolecular C-N bond formation. rsc.org

Elimination Reactions and Olefin Formation

Treatment of this compound with a base can lead to an elimination reaction, forming an α,β-unsaturated ketone. This dehydrobromination reaction typically follows an E2 mechanism. pressbooks.pub The product of such an elimination would be 1-(3-nitrophenyl)prop-2-en-1-one.

The choice of base is crucial in determining the outcome between substitution and elimination. Sterically hindered, non-nucleophilic bases are commonly used to favor elimination over substitution. libretexts.org For example, pyridine (B92270) or potassium tert-butoxide (KOtBu) are often employed to promote the formation of the conjugated double bond. libretexts.orgmasterorganicchemistry.com The use of bulky bases preferentially removes a proton from the less sterically hindered β-carbon, a principle known as the Hofmann rule, though in this specific compound, there is only one type of β-hydrogen on the methyl group. masterorganicchemistry.comyoutube.com

BaseFavored ReactionProductRationale
Sodium Ethoxide (NaOEt)Mixture of SN2 and E2Mixture of substitution and elimination productsStrong base, but also a good nucleophile.
Potassium tert-butoxide (KOtBu)E2 Elimination1-(3-nitrophenyl)prop-2-en-1-oneSterically hindered base disfavors SN2 attack. masterorganicchemistry.com
PyridineE2 Elimination1-(3-nitrophenyl)prop-2-en-1-oneWeak nucleophile but sufficient base to promote elimination, often with heat. pressbooks.publibretexts.org

Rearrangement Reactions Involving the Alpha-Bromoketone Moiety

A characteristic reaction of α-haloketones in the presence of a strong base is the Favorskii rearrangement. wikipedia.org This reaction converts an α-haloketone into a carboxylic acid derivative (acid, ester, or amide) with a rearranged carbon skeleton. For cyclic α-haloketones, this results in a ring contraction. vaia.com

The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com A base abstracts an α'-proton (from the methyl group in this case) to form an enolate. This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the bromine, displacing it to form a highly strained bicyclic cyclopropanone intermediate. The nucleophilic base (e.g., hydroxide (B78521) or alkoxide) then attacks the carbonyl carbon of the cyclopropanone. Subsequent ring-opening of the cyclopropanone occurs to yield the most stable carbanion, which is then protonated to give the final rearranged product. For this compound, reaction with sodium hydroxide would be expected to yield 2-phenylpropanoic acid derivatives.

Reductive Transformations of this compound

The compound possesses three reducible functional groups: the ketone, the carbon-bromine bond, and the aromatic nitro group. Selective reduction of one group in the presence of the others presents a significant synthetic challenge and depends heavily on the choice of reducing agent.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org NaBH₄ is a milder reagent and is generally preferred for reducing ketones without affecting more robust groups like nitroarenes under standard conditions. masterorganicchemistry.com The expected product would be 2-bromo-1-(3-nitrophenyl)propan-1-ol.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (aniline derivative) by various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) or using metals in acidic conditions (e.g., Fe/HCl, Sn/HCl). wikipedia.orgmasterorganicchemistry.com These conditions, especially catalytic hydrogenation, would likely also reduce the ketone and cause dehalogenation.

Reductive Dehalogenation: The carbon-bromine bond can be cleaved under various reductive conditions, including catalytic hydrogenation or with radical-based reducing agents. wikipedia.org

Selective Reductions: Achieving selectivity is challenging. To reduce the ketone without affecting the nitro group, NaBH₄ is a suitable choice. stackexchange.com Conversely, selectively reducing the nitro group while preserving the α-bromoketone is difficult. Strong reducing agents like LiAlH₄ would likely reduce the ketone, nitro group, and the C-Br bond. Milder, more specific reagents or a protection-deprotection strategy would be necessary for such a transformation. youtube.com

ReagentTarget Functional GroupExpected Main ProductNotes
NaBH₄Ketone2-bromo-1-(3-nitrophenyl)propan-1-olMild conditions, generally does not reduce nitro or C-Br bond. libretexts.orgmasterorganicchemistry.com
Fe, HClNitro Group1-(3-aminophenyl)-2-bromopropan-1-oneMay also affect the ketone.
H₂, Pd/CKetone, Nitro Group, C-Br bond1-(3-aminophenyl)propanePowerful reduction method, unselective for this substrate. masterorganicchemistry.com

Oxidative Transformations

While the substrate is already relatively oxidized, certain transformations are possible. The primary sites for oxidation are the carbon backbone and potentially the aromatic ring under harsh conditions.

A notable reaction for α-haloketones is oxidative cleavage. Treatment with superoxide (B77818) (KO₂) has been shown to cleave the C-C bond between the carbonyl and the α-carbon in α-halo, α-hydroxy, and α-keto ketones, yielding carboxylic acids. acs.orgacs.orgnih.gov For this compound, this reaction would be expected to produce 3-nitrobenzoic acid and acetic acid after workup. This type of cleavage provides a synthetic route that is distinct from more common ozonolysis or permanganate (B83412) oxidations.

Mechanistic Investigations of Bromination and Subsequent Transformations

The reactivity of this compound is governed by the presence of several key functional groups: the carbonyl group, the bromine atom at the alpha-position, and the nitro-substituted phenyl ring. Mechanistic investigations into the formation (bromination) and subsequent reactions of this compound are crucial for understanding its synthetic utility. While detailed kinetic and mechanistic studies specifically for this compound are not extensively available in publicly accessible literature, the following discussion is based on well-established mechanisms for analogous α-bromo ketones.

The bromination of the precursor, 1-(3-nitrophenyl)propan-1-one, to form this compound typically proceeds via an acid-catalyzed or base-mediated pathway involving an enol or enolate intermediate, respectively.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. nih.gov Tautomerization then leads to the formation of an enol intermediate. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition step. Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-brominated product. The reaction is often catalyzed by acids like acetic acid. nih.gov

The subsequent transformations of this compound are diverse, owing to the presence of a good leaving group (bromide) adjacent to an electron-withdrawing carbonyl group. These transformations primarily involve nucleophilic substitution, elimination, and rearrangement reactions.

One of the most common transformations is nucleophilic substitution at the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. However, the reaction's progression via an S\N1 or S\N2 mechanism can be influenced by the reaction conditions and the nature of the nucleophile. libretexts.org Given that the substrate is a secondary halide, both pathways are plausible.

Another significant reaction pathway for α-halo ketones is the Favorskii rearrangement, which occurs in the presence of a base. wikipedia.orgadichemistry.comyoutube.comyoutube.com This rearrangement leads to the formation of carboxylic acid derivatives through a cyclopropanone intermediate. wikipedia.orgadichemistry.com The mechanism involves the formation of an enolate on the α'-position, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom to form a bicyclic cyclopropanone. Nucleophilic attack of a base (like a hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, yields a carbanion that is subsequently protonated. adichemistry.com

Furthermore, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. A notable example is the Hantzsch thiazole synthesis, where the α-bromo ketone reacts with a thiourea (B124793) or thioamide derivative. The mechanism involves the initial formation of an intermediate by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon, displacing the bromide. This is followed by cyclization and dehydration to afford the thiazole ring.

Below are tables summarizing the general conditions for these transformations, based on studies of analogous α-bromo ketones.

Table 1: General Conditions for the Bromination of Propiophenone (B1677668) Derivatives

CatalystBrominating AgentSolventTemperature (°C)General Observations
Acetic AcidBromine (Br₂)Acetic AcidRoom Temperature - 90Acid catalysis facilitates enol formation. nih.gov
Pyridinium TribromidePyridinium TribromideAcetic Acid90A solid brominating agent, often considered safer than liquid bromine. researchgate.net

This data is illustrative and based on general procedures for the bromination of acetophenone (B1666503) and propiophenone derivatives.

Table 2: Illustrative Conditions for Subsequent Transformations of α-Bromo Ketones

Reaction TypeReagentBase/CatalystSolventProduct Type
Nucleophilic SubstitutionSodium Azide-Acetone/Waterα-Azido ketone
Favorskii RearrangementSodium MethoxideSodium MethoxideMethanolMethyl 2-(3-nitrophenyl)propanoate
Hantzsch Thiazole SynthesisThiourea-Ethanol2-Amino-4-(3-nitrophenyl)-5-methylthiazole

This data represents typical conditions for the respective reactions of α-bromo ketones and should be considered illustrative for this compound.

Applications of 2 Bromo 1 3 Nitrophenyl Propan 1 One in Advanced Organic Synthesis

As a Precursor for Heterocyclic Compound Synthesis

The bifunctional nature of 2-Bromo-1-(3-nitrophenyl)propan-1-one, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (C-Br bond), makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds.

The reaction of this compound with various nitrogen-containing nucleophiles provides a direct route to several important classes of nitrogen heterocycles.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for the preparation of thiazole rings. nih.govorganic-chemistry.org This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide, typically thiourea (B124793). The reaction proceeds via an initial alkylation of the sulfur atom of the thiourea, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole (B372263) ring. nih.govresearchgate.net The resulting thiazole would bear a 3-nitrophenyl group and a methyl group at positions 4 and 5, respectively. The general applicability of the Hantzsch synthesis suggests that various substituted thioureas can be employed to generate a library of corresponding thiazole derivatives. nih.govnih.govasianpubs.org

Imidazoles: Substituted imidazoles can be synthesized from α-bromo ketones through several methodologies. One common approach is the reaction with amidines. The reaction of this compound with a suitable amidine would lead to the formation of a 1,2,4-trisubstituted imidazole (B134444). Furthermore, a four-component reaction involving an α-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazoles under solvent-free conditions, a strategy that could be adapted for this compound. organic-chemistry.org

Primary Amines via Gabriel Synthesis: While not a heterocycle itself, the synthesis of a primary amine from this compound is a crucial transformation that can lead to further heterocyclic synthesis. The Gabriel synthesis provides a classic and reliable method for converting alkyl halides to primary amines, avoiding the common issue of over-alkylation. masterorganicchemistry.comchemistrysteps.combyjus.com In this method, potassium phthalimide (B116566) acts as a surrogate for the ammonia (B1221849) anion. nrochemistry.comlibretexts.org The phthalimide anion displaces the bromide from this compound in an SN2 reaction. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. nrochemistry.comlibretexts.org

Nitrogen Heterocycle/Precursor Reaction Type Key Reagents General Applicability
ThiazoleHantzsch Thiazole SynthesisThiourea or substituted thioamidesHigh, for the synthesis of 2-aminothiazoles. nih.govorganic-chemistry.org
ImidazoleCondensationAmidines, Aldehydes, Primary Amines, Ammonium AcetateVersatile for producing multi-substituted imidazoles. organic-chemistry.orgnih.gov
Primary AmineGabriel SynthesisPotassium phthalimide, HydrazineEffective for primary amines from primary alkyl halides. masterorganicchemistry.combyjus.com

The electrophilic nature of the carbonyl group and the adjacent carbon in this compound facilitates the synthesis of oxygen-containing heterocycles.

Oxazoles: The synthesis of oxazoles from α-bromo ketones is a well-documented transformation. One common method involves the reaction of the α-bromo ketone with a primary amide. For instance, reacting this compound with a substituted amide can yield 2,4-disubstituted oxazoles. researchgate.net Microwave-assisted methods have been shown to improve yields and reduce reaction times for such syntheses. researchgate.net Another approach is the van Leusen oxazole (B20620) synthesis, which, although starting from aldehydes, highlights the importance of related carbonyl compounds in oxazole formation. nih.gov

Oxygen Heterocycle Reaction Type Key Reagents General Applicability
OxazoleCondensation/CyclizationSubstituted amidesGood for the synthesis of 2,4-disubstituted oxazoles. researchgate.net

The reactivity of the α-bromo ketone moiety is particularly well-suited for the construction of sulfur-containing heterocyclic rings.

Thiazoles: As detailed in the section on nitrogen-containing heterocycles, the Hantzsch synthesis is a primary method for obtaining thiazoles from α-bromo ketones and is a key application for this compound in the synthesis of sulfur-containing heterocycles. nih.govorganic-chemistry.orgresearchgate.net The reaction with thiourea or substituted thioureas provides a straightforward entry into the 2-aminothiazole framework. researchgate.netnih.govnih.govasianpubs.org

Sulfur Heterocycle Reaction Type Key Reagents General Applicability
ThiazoleHantzsch Thiazole SynthesisThiourea or substituted thioamidesHigh, for the synthesis of 2-aminothiazoles. nih.govorganic-chemistry.orgresearchgate.net

Role in Carbon-Carbon Bond Formation Reactions

The presence of the bromine atom in this compound allows for its participation in various carbon-carbon bond-forming reactions, expanding its utility in the synthesis of more complex molecular architectures.

The carbon atom bearing the bromine is electrophilic and susceptible to attack by nucleophiles, leading to alkylation reactions.

N-Alkylation: As previously mentioned in the context of the Gabriel synthesis, this compound can act as an alkylating agent for nitrogen nucleophiles like phthalimide. masterorganicchemistry.comchemistrysteps.combyjus.comnrochemistry.comlibretexts.org This principle extends to other nitrogen-containing compounds, enabling the introduction of the 1-(3-nitrophenyl)propan-1-one moiety onto a nitrogen atom.

C-Alkylation: Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or other activated methylene (B1212753) compounds, can also displace the bromide ion. This allows for the formation of a new carbon-carbon bond at the α-position to the carbonyl group, leading to more elaborate carbon skeletons.

Alkylation Type Nucleophile Reaction Principle Product Type
N-AlkylationNitrogen nucleophiles (e.g., phthalimide)SN2 displacement of bromideN-substituted products
C-AlkylationCarbon nucleophiles (e.g., enolates)SN2 displacement of bromideC-C bond formation at the α-position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. However, the application of these reactions to α-bromo ketones like this compound requires careful consideration of the substrate's reactivity.

Suzuki, Sonogashira, and Heck Reactions: These well-known cross-coupling reactions typically involve the reaction of an aryl or vinyl halide with an organoboron compound (Suzuki), a terminal alkyne (Sonogashira), or an alkene (Heck). wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu The bromine atom in this compound is an alkyl bromide, not an aryl bromide. Standard conditions for these cross-coupling reactions are often optimized for the oxidative addition of palladium to an sp2-hybridized carbon-halogen bond. The oxidative addition to an sp3-hybridized carbon-bromine bond, as present in an α-bromo ketone, can be more challenging and may be complicated by side reactions such as β-hydride elimination or enolate formation.

While direct application of standard Suzuki, Sonogashira, or Heck protocols might not be straightforward, modified conditions or specialized catalyst systems have been developed for the cross-coupling of alkyl halides. Therefore, the potential for this compound to participate in such reactions exists, but would likely require specific catalytic systems designed for the cross-coupling of sp3-hybridized organohalides. The reactivity order of halides in these couplings is generally I > Br > Cl. nrochemistry.com

Cross-Coupling Reaction Coupling Partner Catalyst System Considerations for α-Bromo Ketones
Suzuki CouplingOrganoboron compoundsPalladium catalyst, BaseRequires conditions suitable for sp3 C-Br bond activation. libretexts.orgharvard.edu
Sonogashira CouplingTerminal alkynesPalladium catalyst, Copper co-catalyst, BasePotential for side reactions; requires tailored catalytic systems. wikipedia.orglibretexts.org
Heck ReactionAlkenesPalladium catalyst, Baseβ-hydride elimination can be a competing pathway. wikipedia.orgorganic-chemistry.org

Derivatization and Functionalization Strategies for Scaffold Diversity

The strategic modification of this compound is key to unlocking its potential in creating diverse molecular scaffolds. The presence of multiple reactive sites—the electrophilic carbonyl carbon, the adjacent carbon bearing the bromine atom, and the aromatic ring activated by the nitro group—allows for a variety of derivatization and functionalization approaches. These strategies are pivotal in constructing libraries of compounds with varied structural motifs and potential biological activities.

Introduction of Diverse Functional Groups

The primary route for introducing functional group diversity using this compound involves the reaction of its α-bromo ketone moiety with a wide range of nucleophiles. This substitution reaction is a cornerstone of its utility, enabling the facile incorporation of various atoms and molecular fragments.

One of the most well-established applications of α-bromo ketones is in the synthesis of thiazole derivatives through the Hantzsch thiazole synthesis. researchgate.net In this reaction, this compound can be condensed with a variety of thioamides or thioureas. The reaction proceeds via the formation of a thiazoline (B8809763) intermediate, which then dehydrates to yield the aromatic thiazole ring. This method provides a straightforward entry to a class of compounds known for their broad spectrum of biological activities.

Similarly, reaction with amidines can lead to the formation of substituted imidazoles, another important heterocyclic core in medicinal chemistry. The reaction of α-bromo ketones with amidines is a known method for constructing the imidazole ring. Furthermore, the reaction with primary amines can introduce a variety of substituents, leading to the formation of α-amino ketones, which are themselves valuable intermediates for the synthesis of other complex molecules.

The versatility of this compound extends to its use in multicomponent reactions, which are highly efficient processes for generating molecular complexity in a single step. For instance, it can be envisioned as a component in reactions that simultaneously form multiple bonds and introduce several new functional groups, leading to the rapid assembly of complex molecular architectures.

Below is a table summarizing potential reactions for introducing diverse functional groups onto the this compound scaffold, based on the known reactivity of analogous α-bromo ketones.

NucleophileReagent ExampleResulting Functional Group/Heterocycle
Thioamide/ThioureaThiourea2-Amino-4-(3-nitrophenyl)-5-methylthiazole
AmidineBenzamidine2-Phenyl-4-(3-nitrophenyl)-5-methylimidazole
Primary AmineAniline2-(Phenylamino)-1-(3-nitrophenyl)propan-1-one
CarboxylateSodium Acetate2-Acetoxy-1-(3-nitrophenyl)propan-1-one
CyanidePotassium Cyanide2-Cyano-1-(3-nitrophenyl)propan-1-one

This table presents hypothetical products based on established reactivity patterns of α-bromo ketones.

Preparation of Complex Polyfunctionalized Molecules

The strategic functionalization of this compound paves the way for the synthesis of intricate polyfunctionalized molecules. These molecules often feature multiple stereocenters and a high density of functional groups, making them attractive candidates for drug discovery and development.

The synthesis of polycyclic heterocyclic systems is a significant application. For example, the initial formation of a thiazole or imidazole ring can be followed by further reactions on the nitrophenyl group or the newly formed heterocycle. The nitro group on the phenyl ring is a particularly useful functional handle. It can be reduced to an amine, which can then participate in a variety of subsequent transformations, such as amide bond formation, diazotization followed by substitution, or the construction of a new fused ring system.

For instance, a 2-amino-4-(3-nitrophenyl)-5-methylthiazole, synthesized from this compound and thiourea, could undergo reduction of the nitro group to an amino group. This resulting aminophenylthiazole derivative could then be used as a building block for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions or by reacting with other bifunctional reagents.

The following table outlines a hypothetical reaction sequence for the preparation of a complex polyfunctionalized molecule starting from this compound.

StepReactionReagents and ConditionsIntermediate/Product
1Hantzsch Thiazole SynthesisThiourea, Ethanol, Reflux2-Amino-4-(3-nitrophenyl)-5-methylthiazole
2Nitro Group ReductionSnCl2, HCl, Ethanol4-(3-Aminophenyl)-5-methylthiazol-2-amine
3Amide CouplingAcetyl chloride, Pyridine (B92270)N-(3-(2-Amino-5-methylthiazol-4-yl)phenyl)acetamide
4Further Heterocycle Formatione.g., Pictet-Spengler reaction with an aldehydeA fused polycyclic heterocyclic system

This table presents a hypothetical synthetic route to illustrate the potential for creating complex molecules.

The ability to sequentially or concurrently functionalize different parts of the this compound molecule underscores its importance as a starting material in diversity-oriented synthesis. The resulting polyfunctionalized molecules are of significant interest for screening in various biological assays to identify new therapeutic leads.

Spectroscopic and Structural Characterization Techniques for 2 Bromo 1 3 Nitrophenyl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 2-bromo-1-(3-nitrophenyl)propan-1-one can be achieved.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the 3-nitrophenyl group, the methine proton at the α-position, and the protons of the terminal methyl group.

The 3-nitrophenyl group will give rise to a complex pattern in the aromatic region (typically δ 7.5-8.5 ppm). Based on data for related compounds like 1-(3-nitrophenyl)ethanone, the proton situated between the carbonyl and nitro groups is expected to be the most deshielded. The signals would likely appear as:

A triplet or multiplet near δ 8.7 ppm for the proton at the C2 position (between the two electron-withdrawing groups).

A doublet of doublets around δ 8.3-8.4 ppm for the proton at the C4 position.

A triplet around δ 7.7 ppm for the proton at the C5 position.

A doublet of doublets around δ 8.2 ppm for the proton at the C6 position.

The methine proton (α-proton), directly attached to the bromine atom, is anticipated to appear as a quartet due to coupling with the adjacent methyl protons. Its chemical shift would be significantly downfield, likely in the range of δ 5.0-5.5 ppm, due to the deshielding effects of both the adjacent carbonyl group and the electronegative bromine atom.

The methyl protons are expected to produce a doublet in the upfield region, likely around δ 1.8-2.0 ppm, resulting from coupling to the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H (C2-H)~8.7t
Aromatic H (C4-H)~8.4dd
Aromatic H (C5-H)~7.7t
Aromatic H (C6-H)~8.2dd
-CH(Br)-5.0 - 5.5q
-CH₃1.8 - 2.0d

Predicted values are based on analysis of structurally similar compounds.

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. For this compound, eight distinct signals are expected.

Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to appear in the range of δ 190-200 ppm, which is characteristic for α-haloketones. nih.gov

Aromatic Carbons: The carbons of the nitrophenyl ring will resonate between δ 120-150 ppm. The carbon bearing the nitro group (C3) will be significantly deshielded (around δ 148 ppm), as will the carbon attached to the ketone group (C1). The other aromatic carbons will appear at slightly higher fields. libretexts.org

Alpha-Carbon (-CHBr): The carbon atom bonded to the bromine is expected to have a chemical shift in the range of δ 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated to be the most upfield, appearing around δ 15-25 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O190 - 200
C-NO₂~148
Aromatic C-H123 - 135
Aromatic C-C=O~137
-CH(Br)-40 - 50
-CH₃15 - 25

Predicted values are based on analysis of structurally similar compounds.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR experiments are essential.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org A DEPT-135 experiment on this compound would show positive signals for the methine (CH) and methyl (CH₃) carbons and no signals for the quaternary carbons (C=O, C-NO₂, and the aromatic carbon attached to the ketone). libretexts.org A DEPT-90 experiment would only show signals for the CH carbons (both aromatic and the α-carbon). libretexts.org

2D NMR - COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. sdsu.edu For the title compound, a cross-peak would be observed between the methine proton quartet and the methyl proton doublet, confirming their connectivity. youtube.com It would also help delineate the coupling network among the aromatic protons.

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. emerypharma.com It would be used to definitively link each proton signal to its corresponding carbon signal, for example, connecting the methine proton at δ ~5.2 ppm to the carbon at δ ~45 ppm. emerypharma.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups present in a molecule and can also offer insights into its conformational preferences. uni-siegen.de While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. illinois.edulibretexts.org

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum is expected for the C=O stretch. In α-bromoketones, this band typically appears at a higher frequency than in simple ketones, usually in the range of 1700-1725 cm⁻¹.

Nitro (NO₂) Group Stretches: The nitro group is characterized by two strong and distinct absorption bands in the IR spectrum. spectroscopyonline.com The asymmetric stretch (ν_as(NO₂)) is expected around 1520-1540 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) is expected around 1345-1365 cm⁻¹. spectroscopyonline.com

Aromatic C=C and C-H Stretches: The stretching vibrations of the aromatic ring typically appear in the region of 1600-1450 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Aliphatic C-H Stretches: The stretching vibrations for the methine and methyl C-H bonds will be found just below 3000 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to produce a weak to medium intensity band in the fingerprint region of the IR spectrum, typically between 650-550 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
CarbonylC=O Stretch1700 - 1725Strong
NitroAsymmetric Stretch1520 - 1540Strong
NitroSymmetric Stretch1345 - 1365Strong
AromaticC=C Stretch1600 - 1450Medium-Weak
AromaticC-H Stretch> 3000Medium-Weak
AliphaticC-H Stretch< 3000Medium-Weak
HaloalkaneC-Br Stretch650 - 550Medium-Weak

Predicted values are based on analysis of structurally similar compounds.

Studies on α-haloketones have shown that they can exist as a mixture of rotational isomers (rotamers) due to restricted rotation around the C(α)-C(carbonyl) single bond. nih.gov These conformers are often described by the dihedral angle between the C=O and C-Br bonds. The two most stable conformations are typically the cis (eclipsed) and gauche forms.

Vibrational spectroscopy can be a powerful tool for studying this conformational equilibrium. The frequencies of the C=O and C-Br stretching bands are often sensitive to the conformation. nih.gov By analyzing the spectra in different solvents or at various temperatures, it is sometimes possible to observe distinct bands for each conformer. For instance, a splitting of the carbonyl band could indicate the presence of multiple stable conformers, with the relative intensities of the peaks providing information about their relative populations. A detailed analysis comparing experimental spectra with theoretical calculations for each possible conformer would be necessary for a definitive conformational assignment. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for the molecular weight determination and structural elucidation of organic compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₉H₈BrNO₃, the expected monoisotopic mass is 256.9688 g/mol . HRMS can measure this value with high accuracy, typically to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to M and M+2 peaks of nearly equal intensity.

Coupled Techniques (e.g., GC-MS, LC-MS) for Analysis

The coupling of chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the separation of complex mixtures and the subsequent identification of individual components.

GC-MS: For a compound like this compound, GC-MS can be a suitable analytical method, provided the compound is sufficiently volatile and thermally stable. The gas chromatograph separates the compound from impurities, and the mass spectrometer provides a mass spectrum for identification. While a specific mass spectrum for this compound is not available in the searched literature, PubChem does contain an entry for the closely related 2-bromo-1-(3-nitrophenyl)ethanone, which includes GC-MS information, indicating the utility of this technique for this class of compounds. nih.gov The fragmentation pattern in GC-MS would be similar to that expected in standard EI-MS, providing structural information. libretexts.org

LC-MS: LC-MS, particularly with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is a powerful tool for the analysis of less volatile or thermally labile compounds. For instance, a study on the analysis of bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol), another brominated nitro compound, utilized LC-tandem mass spectrometry (LC-MS/MS) with ESI for its detection in complex matrices like rice. nih.govresearchgate.net This method demonstrated high sensitivity and specificity. nih.govresearchgate.net For this compound, LC-MS could be used to analyze reaction mixtures or for purity assessment. Predicted collision cross-section (CCS) values, which are useful in LC-ion mobility-MS, have been calculated for the related isomer, 2-bromo-1-(2-nitrophenyl)propan-1-one, for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its derivatives.

Single-Crystal X-ray Diffraction Studies

Although a crystal structure for this compound is not available in the reviewed literature, a detailed single-crystal X-ray diffraction study has been published for the closely related compound, 2-bromo-1-(3-nitrophenyl)ethanone (C₈H₈BrNO₃). nih.gov This study provides valuable insights into the likely structural features of the propan-1-one analogue.

For 2-bromo-1-(3-nitrophenyl)ethanone, the crystallographic data revealed a triclinic crystal system with the space group P-1. nih.gov The asymmetric unit contains two independent molecules, A and B. nih.gov In both molecules, the nitro and ethanone (B97240) groups are nearly coplanar with the benzene (B151609) ring. nih.gov

Table 1: Crystallographic Data for 2-Bromo-1-(3-nitrophenyl)ethanone

Parameter Value nih.gov
Molecular Formula C₈H₆BrNO₃
Molecular Weight 244.05
Crystal System Triclinic
Space Group P-1
a (Å) 8.8259 (7)
b (Å) 8.8651 (8)
c (Å) 11.6775 (8)
α (°) 74.691 (7)
β (°) 75.174 (7)
γ (°) 78.681 (7)
Volume (ų) 843.76 (12)

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of 2-bromo-1-(3-nitrophenyl)ethanone is stabilized by a network of weak intermolecular interactions. nih.gov These include C—H···O hydrogen bonds, π–π stacking interactions, and short Br···O contacts. nih.gov The C—H···O interactions link the molecules into a supramolecular network. The π–π stacking interactions between the phenyl rings of adjacent molecules further contribute to the stability of the crystal structure, with centroid-centroid distances of 3.710 (5) Å and 3.677 (5) Å. nih.gov Additionally, short non-bonded Br···O interactions are observed, with distances of 3.16 (6) Å and 3.06 (8) Å. nih.gov These various interactions result in the formation of interconnected sheets within the three-dimensional structure. nih.gov It is highly probable that this compound would exhibit a similar array of intermolecular forces, governing its crystal packing and solid-state properties.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Bromo-1-(3-nitrophenyl)ethanone
Bronopol (2-bromo-2-nitropropane-1,3-diol)

Theoretical and Computational Studies of 2 Bromo 1 3 Nitrophenyl Propan 1 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. researchgate.net This method is favored for its balance of computational cost and accuracy. For 2-Bromo-1-(3-nitrophenyl)propan-1-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry. researchgate.net These calculations would reveal key structural parameters. Based on studies of similar brominated phenyl ketones, it is anticipated that the presence of the electronegative bromine atom and the nitro group will induce slight distortions in the phenyl ring from a perfect hexagonal geometry. researchgate.net

A hypothetical set of optimized geometrical parameters for the most stable conformer of this compound, as would be predicted by DFT calculations, is presented below.

ParameterPredicted Value
C-Br Bond Length (Å)1.95
C=O Bond Length (Å)1.22
C-N Bond Length (Å)1.48
O-N-O Bond Angle (°)124.5
Dihedral Angle (C-C-C=O) (°)178.0

Note: The data in this table is illustrative and based on typical values from DFT calculations on analogous molecules.

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, albeit less accurate, approach to calculating electronic structure compared to DFT. researchgate.net While computationally more demanding, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could offer even more precise predictions of the electronic structure of this compound. These methods are particularly useful for benchmarking the results obtained from DFT. A comparative study using both DFT and ab initio methods would provide a comprehensive understanding of the molecule's electronic properties. researchgate.net

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide powerful tools to predict and understand this relationship.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitro group and the bromine atom is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap. This would imply a higher propensity for the molecule to accept electrons and participate in reactions.

The following table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, as would be calculated by DFT.

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-2.5
Energy Gap (ΔE) 4.7

Note: The data in this table is illustrative and based on typical values from DFT calculations on analogous molecules.

The distribution of electron density within a molecule can be visualized using charge distribution analysis and molecular electrostatic potential (MEP) maps. researchgate.net For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms and the carbon atom attached to the bromine, indicating sites for nucleophilic attack. Mulliken charge analysis, a method to assign partial charges to individual atoms, would further quantify this charge distribution. researchgate.net

Spectroscopic Property Predictions and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations of its infrared (IR), and nuclear magnetic resonance (NMR) spectra would be highly valuable. DFT calculations can predict vibrational frequencies that correspond to the peaks in an IR spectrum. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net While experimental spectra for this specific compound are not widely published, data for the closely related 2-Bromo-1-(3-nitrophenyl)ethanone can provide a basis for comparison. nih.gov

The table below shows a hypothetical comparison of predicted and experimental spectroscopic data for key functional groups.

Spectroscopic DataPredicted ValueExperimental Value (Analogue)
IR: C=O Stretch (cm⁻¹)1695~1700
IR: N-O Stretch (cm⁻¹)1530, 1350~1525, 1345
¹H NMR: CH-Br (ppm)5.4~4.5 (for CH₂)
¹³C NMR: C=O (ppm)190~192

Note: The data in this table is illustrative. Predicted values are based on typical DFT calculations, and experimental values are for the analogue 2-Bromo-1-(3-nitrophenyl)ethanone.

Reaction Pathway Modeling and Transition State Analysis

The study of chemical reactions through computational modeling provides profound insights into the mechanisms, kinetics, and thermodynamics that govern the transformation of molecules. For a compound such as this compound, which possesses multiple reactive sites, theoretical modeling is an invaluable tool for elucidating potential reaction pathways. The presence of an α-bromo ketone moiety suggests several possible reaction trajectories, primarily centered around nucleophilic substitution and base-induced rearrangement reactions.

Computational investigations, typically employing Density Functional Theory (DFT), are used to map the potential energy surface of a reaction. This process involves identifying the structures of reactants, intermediates, transition states, and products. A transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Analysis of the transition state's geometry and vibrational frequencies confirms the pathway and allows for the calculation of activation energies, which are critical for predicting reaction rates.

Modeling of Nucleophilic Substitution (S(_N)2) Pathway

One of the fundamental reactions of α-bromo ketones is the bimolecular nucleophilic substitution (S(_N)2) at the α-carbon. In this pathway, a nucleophile attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. The presence of the adjacent carbonyl group is known to enhance the reactivity of the substrate towards S(_N)2 reactions. stackexchange.comyoutube.com This increased reactivity is attributed to the stabilization of the transition state through orbital overlap between the incoming nucleophile, the α-carbon, and the π-system of the carbonyl group. stackexchange.com

A computational model of this reaction would involve calculating the energy profile as the nucleophile approaches the α-carbon. The transition state for an S(_N)2 reaction is characterized by the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond. libretexts.org

Illustrative Data for a Hypothetical S(_N)2 Reaction:

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the S(_N)2 reaction of this compound with a generic nucleophile (Nu⁻).

Table 1: Calculated Activation Energy and Key Geometrical Parameters for a Hypothetical S(_N)2 Transition State.

ParameterValueUnit
Activation Energy (ΔG‡)20.5kcal/mol
C-Br Bond Length2.25Å
C-Nu Bond Length2.10Å
Nu-C-C Angle108.5degrees
Imaginary Frequency-350cm⁻¹

This table is for illustrative purposes only, based on general principles of S(_N)2 reactions of α-bromo ketones, as specific computational data for the title compound is not available in the reviewed literature.

Modeling of Base-Induced Rearrangement (Favorskii-type) Pathway

In the presence of a strong, non-nucleophilic base, α-bromo ketones with an available α'-proton can undergo rearrangement reactions, most notably the Favorskii rearrangement. This reaction typically proceeds through the formation of a cyclopropanone (B1606653) intermediate. purechemistry.org The first step is the deprotonation at the α'-carbon (the carbon on the other side of the carbonyl group) to form an enolate. chemistry.coach This is followed by an intramolecular S(_N)2 reaction where the enolate attacks the α-carbon, displacing the bromide and forming a bicyclic or cyclopropanone intermediate. purechemistry.org

Computational modeling of this pathway would focus on several key transition states:

Enolate Formation: The transition state for the proton abstraction by the base.

Cyclopropanone Formation: The transition state for the intramolecular ring closure. This is often the rate-determining step. acs.org

Ring Opening: The transition state for the nucleophilic attack on the cyclopropanone intermediate, which leads to the final rearranged product.

The relative energies of the transition states for the direct S(_N)2 pathway versus the Favorskii rearrangement pathway would determine the major product under a given set of reaction conditions. Factors such as the nature of the base, the solvent, and steric hindrance play a crucial role. purechemistry.org

Illustrative Data for a Hypothetical Favorskii Rearrangement:

The following table provides hypothetical computational data for the key steps in a Favorskii-type rearrangement of this compound.

Table 2: Calculated Activation Energies for Key Transition States in a Hypothetical Favorskii Rearrangement.

Reaction StepTransition StateActivation Energy (ΔG‡) (kcal/mol)
Enolate FormationTS_enolate15.2
Cyclopropanone FormationTS_cyclopropanone25.8
Nucleophilic Ring OpeningTS_opening12.5

This table is for illustrative purposes only and is based on established mechanisms for the Favorskii rearrangement. Specific computational studies on this compound are not available in the reviewed literature.

Transition state analysis for both pathways would also involve examining the imaginary vibrational frequency. A genuine transition state is characterized by having exactly one imaginary frequency, and the corresponding vibrational mode illustrates the atomic motions that lead from the reactant or intermediate to the product of that step. libretexts.org For the S(_N)2 reaction, this mode would show the simultaneous C-Br bond breaking and C-Nu bond formation. For the cyclopropanone formation, it would depict the ring-closing process.

Future Directions and Emerging Research Avenues for 2 Bromo 1 3 Nitrophenyl Propan 1 One

Development of Novel Catalytic Methods for Synthesis

The traditional synthesis of α-haloketones often involves the direct halogenation of a ketone with molecular halogens like bromine (Br₂), a process that can suffer from moderate selectivity and the production of corrosive hydrogen bromide (HBr) as a byproduct, leading to poor atom economy. mdpi.comnih.govwikipedia.org Future research will likely focus on developing advanced catalytic systems to overcome these limitations.

Promising areas of investigation include the use of organocatalysts, transition-metal catalysts, and photocatalysts to achieve highly selective α-bromination under milder conditions. mdpi.comorganic-chemistry.org Such catalytic approaches can offer greater control over the reaction, minimizing the formation of di-halogenated or ring-halogenated byproducts. mdpi.com Another frontier is biocatalysis, employing halogenase enzymes that can install halogen atoms with exceptional regio- and stereoselectivity, representing a significantly greener alternative. nih.govbiorxiv.org Furthermore, research into photocatalytic methods, which can utilize simple inorganic halogen salts and visible light, presents an opportunity to develop more sustainable synthetic protocols. nih.govchemistryviews.org

Catalytic Approach Description Potential Advantages Relevant Research Areas
Organocatalysis Use of small organic molecules (e.g., proline or quinine (B1679958) derivatives) to catalyze the asymmetric α-bromination. wikipedia.orgMetal-free, potential for high enantioselectivity.Asymmetric synthesis of chiral α-bromoketones.
Transition-Metal Catalysis Employment of catalysts based on metals like ruthenium, rhodium, or copper to direct C-H functionalization or promote halogenation. researchgate.netrsc.orgHigh efficiency, broad substrate scope, potential for novel reactivity.Ketone-directed C-H activation, aerobic oxidative halogenation.
Photocatalysis Use of light-absorbing catalysts to generate halogen radicals from less reactive sources under mild conditions. nih.govnih.govUse of visible light, ambient temperatures, access to unique reaction pathways.Heterogeneous photocatalysis with catalysts like copper-modified graphitic carbon nitride (Cu-C₃N₄). nih.govchemistryviews.org
Biocatalysis Application of Fe/α-ketoglutarate-dependent halogenase enzymes to perform selective C-H halogenation. nih.govbiorxiv.orgUnparalleled regio- and stereoselectivity, environmentally benign (aqueous conditions), C-H activation of unactivated carbons. nih.govbiorxiv.orgEnzyme engineering to expand substrate scope, genome mining for new halogenases.

Exploration of New and Unprecedented Synthetic Transformations

The bifunctional nature of 2-Bromo-1-(3-nitrophenyl)propan-1-one, with its two electrophilic sites, makes it a powerful synthon. wikipedia.orgnih.gov It is a well-established precursor for a variety of five- and six-membered heterocyclic compounds, including thiazoles, pyrroles, imidazoles, and quinolines, through reactions with appropriate nucleophiles. wikipedia.orgnih.govthieme-connect.com

Future work will aim to uncover novel synthetic transformations that expand its utility. This includes exploring its participation in new multicomponent and domino reactions to construct complex molecular architectures in a single step. The development of novel cycloaddition pathways and the investigation of rearrangements beyond the well-known Favorskii rearrangement could yield unprecedented molecular scaffolds. wikipedia.org Additionally, the ketone moiety can act as a directing group in transition metal-catalyzed C-H functionalization, enabling the modification of otherwise unreactive positions on the molecule. researchgate.netutexas.edu The nitro group itself is a site for potential transformations, serving as a handle for further functionalization of the aromatic ring. nih.govresearchgate.net

Transformation Type Description Potential Products/Applications
Heterocycle Synthesis Reaction with various binucleophiles (e.g., thioamides, amidines) to form rings. wikipedia.orgthieme-connect.comThiazoles, imidazoles, pyrroles, benzofurans, and other medicinally relevant scaffolds. mdpi.comnih.gov
Favorskii Rearrangement Base-induced rearrangement to form carboxylic acid derivatives (esters, amides). wikipedia.orgAccess to branched carboxylic acid structures.
Cross-Coupling Reactions Palladium- or nickel-catalyzed coupling of the C-Br bond with various partners.Formation of new C-C, C-N, or C-S bonds at the α-position.
Ketone-Directed C-H Functionalization Using the carbonyl oxygen as a directing group for transition-metal catalysts to functionalize other C-H bonds in the molecule. rsc.orgrsc.orgOrtho-arylation or alkylation of the phenyl ring.
Nitro Group Transformations Reduction to an amine, nucleophilic aromatic substitution, or use in cycloaddition reactions. nih.govacs.orgscispace.comSynthesis of anilines, biaryls, and complex nitrogen-containing heterocycles.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of reactive intermediates like α-haloketones can pose safety challenges in traditional batch processes, especially on an industrial scale. acs.orgresearchgate.net Continuous flow chemistry offers a compelling solution by performing reactions in small-volume, continuously-fed reactors. This technology significantly enhances safety, particularly when using hazardous reagents like elemental bromine or unstable intermediates such as diazomethane, which can be generated and consumed in-situ. acs.orgresearchgate.netacs.org

Future research will focus on developing a complete, multi-step continuous flow process for both the synthesis of this compound and its subsequent conversion into derivatives. acs.orgamazonaws.com Such integrated systems improve reproducibility, reduce manual handling, and allow for easier scalability. acs.org When combined with automated synthesis platforms, these flow systems can be used to rapidly generate large libraries of diverse compounds derived from the parent α-haloketone. This high-throughput approach is invaluable for accelerating the discovery of new molecules with desirable properties in fields like medicine and materials science.

Sustainable Chemistry and Green Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methods. primescholars.com A key metric is atom economy, which measures the efficiency of a reaction in incorporating reactant atoms into the final product. jocpr.comwikipedia.org Traditional α-bromination using Br₂ has a theoretical maximum atom economy of only 50%, as one bromine atom is lost as HBr. nih.gov

Future research will prioritize the development of greener synthetic routes to this compound. This involves several key strategies:

Alternative Reagents: Exploring brominating agents with better atom economy, such as N-Bromosuccinimide (NBS) or systems like H₂O₂/HBr, which utilize the bromide source more efficiently. mdpi.com

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. nih.gov

Photocatalysis: Designing photocatalytic systems that use simple, non-toxic inorganic halogen salts (e.g., NiCl₂, NiBr₂) and use air as the terminal oxidant, reducing waste and hazard. nih.govchemistryviews.org

Biocatalysis: Utilizing enzymes like halogenases or alcohol dehydrogenases, which operate in water under mild conditions, representing an ideal green chemistry approach. nih.govresearchgate.net

Green Strategy Implementation for this compound Benefit
Improved Atom Economy Using catalytic systems or reagents like HBr/H₂O₂ instead of Br₂. nih.govjocpr.comReduces waste, improves efficiency. wikipedia.org
Use of Safer Solvents Performing reactions in aqueous media, ionic liquids, or solvent-free conditions.Reduces environmental impact and worker exposure to volatile organic compounds (VOCs).
Energy Efficiency Employing photocatalysis or microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comLowers operational costs and carbon footprint.
Catalytic vs. Stoichiometric Reagents Replacing stoichiometric reagents (e.g., strong acids/bases) with recyclable catalysts. mdpi.comMinimizes waste streams and simplifies purification.
Biocatalysis Using enzymes (e.g., halogenases) for the synthesis step. nih.govHigh selectivity, mild conditions, biodegradable catalysts, use of water as a solvent. researchgate.net

Advanced Structural Modification and Derivatization for Enhanced Utility

The molecular structure of this compound offers at least three distinct handles for chemical modification, providing a rich platform for creating a diverse range of derivatives. The strategic functionalization at these sites is a key avenue for future research to unlock new applications.

The C-Br Bond: The α-bromo group is an excellent leaving group, readily displaced by a wide variety of nucleophiles. This allows for the introduction of oxygen, nitrogen, and sulfur-containing functional groups, which is a classic and powerful method for building molecular diversity and synthesizing heterocycles. nih.govjove.com

The Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol, introducing a new chiral center and enabling the synthesis of enantiopure compounds. researchgate.net It can also be converted to other functional groups, such as imines, or participate in aldol (B89426) and similar C-C bond-forming reactions. wikipedia.org

The Nitro Group: The nitro group is one of the most versatile functional groups in organic synthesis. nih.govscispace.com Its strong electron-withdrawing nature can facilitate nucleophilic aromatic substitution on the phenyl ring. nih.gov More importantly, it can be selectively reduced to an amino group, which serves as a gateway to a vast array of further modifications, including acylation, alkylation, and diazotization reactions, enabling the synthesis of amides, complex amines, and azo compounds. acs.orgrsc.org

By combining transformations at these three reactive sites, researchers can systematically generate extensive libraries of novel compounds. This combinatorial approach will be crucial for exploring new chemical space and discovering molecules with enhanced utility in areas such as medicinal chemistry and materials science. mdpi.comresearchgate.net

Q & A

Q. What is the optimal synthetic route for 2-Bromo-1-(3-nitrophenyl)propan-1-one in academic settings?

The compound is synthesized via bromination of 1-(3-nitrophenyl)propan-1-one using bromine (Br₂) in acetic acid at 40–50°C. Key steps include:

  • Dropwise addition of bromine to the propanone derivative under nitrogen atmosphere.
  • Stirring for 6–8 hours, followed by quenching with ice-water.
  • Isolation via vacuum filtration and purification by recrystallization from ethanol.
    This method achieves ≈75% yield and is scalable for lab-scale synthesis. Temperature control is critical to avoid over-bromination byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the bromopropanone backbone and nitro-phenyl substitution pattern. Key signals include δ ~4.8 ppm (CH₂Br) and aromatic protons at δ ~7.5–8.5 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves the planar nitro group and twisted bromoethanone moiety. SHELX programs (SHELXL-97) refine the structure, with typical R factors < 0.10. Unit cell parameters: triclinic system, space group P1, a = 8.8259 Å, b = 8.8651 Å, c = 11.6775 Å .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Containment : Use fume hoods for synthesis and handling.
  • Storage : Amber glass vials at 2–8°C under inert gas (N₂/Ar).
  • Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic hydrogen-bonding patterns?

Discrepancies may arise from dynamic disorder or solvent effects. Mitigation strategies include:

  • Collecting high-resolution data (≤ 0.8 Å) at low temperatures (e.g., 123 K).
  • Refining anisotropic displacement parameters for non-H atoms in SHELXL-97.
  • Validating intermolecular interactions (C–H⋯O, Br⋯O) using cyclic graph-set analysis (R₂²(8), R₃³(12) motifs). Cross-validate with Mercury software to ensure motif consistency .

Q. How does the compound’s electronic structure influence its reactivity in multi-step syntheses?

The electron-withdrawing nitro group meta to the ketone:

  • Activates the α-carbon for nucleophilic substitution (e.g., SN2 reactions with amines).
  • Stabilizes enolate intermediates in alkylation or condensation reactions.
  • Directs electrophilic substitution to the para position of the phenyl ring.
    Applications include synthesizing β-ketoamide pharmaceuticals or heterocyclic catalysts. Optimize reaction conditions (e.g., LiHMDS as base) to suppress nitro group reduction .

Q. What computational approaches predict the compound’s crystal packing and stability?

  • DFT Calculations : Assess intermolecular interaction energies (e.g., C–H⋯O vs. Br⋯O).
  • Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., O⋯H interactions ≈12%, Br⋯O ≈8%).
  • MD Simulations : Models thermal motion effects on π-π stacking (centroid distances ~3.7 Å). Pair with experimental data to validate force fields .

Q. How to address structural variations between asymmetric units in crystallography?

The compound exhibits two molecules (A and B) per asymmetric unit with dihedral angle differences (nitro group: 4.6° vs. 2.8°). Strategies:

  • Perform twin refinement in SHELXL to account for pseudo-merohedral twinning.
  • Analyze residual density maps to detect disorder.
  • Compare thermal ellipsoid shapes to identify static vs. dynamic disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(3-nitrophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(3-nitrophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.